molecular formula C11H16N2O2S B11998190 1-Piperidinesulfonanilide CAS No. 5430-47-7

1-Piperidinesulfonanilide

Cat. No.: B11998190
CAS No.: 5430-47-7
M. Wt: 240.32 g/mol
InChI Key: RSMSUJCQDFWPOJ-UHFFFAOYSA-N
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Description

1-Piperidinesulfonanilide is a chemical compound of interest in scientific research, incorporating both a piperidine moiety and a sulfonamide functional group. The piperidine structure is a common feature in pharmaceuticals and agrochemicals, valued for its versatility as a building block . The sulfonamide group is a well-characterized pharmacophore known to inhibit enzymes like carbonic anhydrase (CA) and dihydropteroate synthase (DHPS) . Inhibition of these enzymes can disrupt critical biological processes in cells, making sulfonamide derivatives valuable tools for investigating bacterial growth and cellular metabolism . Researchers are exploring such hybrid structures for their potential in various fields, including the development of novel antibacterial agents and enzyme inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5430-47-7

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N-phenylpiperidine-1-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

RSMSUJCQDFWPOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Piperidinesulfonanilide and Its Analogs

Strategies for Core Scaffold Synthesis

The assembly of the 1-Piperidinesulfonanilide core involves two critical stages: the formation of the saturated heterocyclic piperidine (B6355638) ring and the construction of the robust sulfonanilide bond that connects the piperidine nitrogen to the phenyl group.

The piperidine ring is a prevalent scaffold in pharmaceuticals due to its favorable physicochemical properties. researchgate.net A variety of synthetic methods have been developed for its construction.

One of the most common and direct methods is the catalytic hydrogenation of pyridine (B92270) derivatives . This approach can fully reduce the aromatic pyridine ring to a piperidine ring, often using catalysts like Raney-Ni. nih.gov Another significant strategy involves intramolecular cyclization reactions . nih.gov These reactions build the ring from a linear precursor. Notable examples include:

Dieckmann Cyclizations : This method can produce variously substituted piperidine-2,4-diones, which are versatile intermediates. core.ac.ukresearchgate.net

Radical-Mediated Cyclizations : For instance, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov

Reductive Amination : This involves the condensation of amines with aldehydes or ketones, followed by reduction of the resulting imine, and can be applied in [5 + 1] annulation strategies to form the piperidine ring. nih.gov

Ring Expansion : The ring expansion of smaller rings, such as appropriately substituted aziridines, can yield substituted piperidines in a regio- and stereoselective manner. researchgate.net

A summary of key intramolecular cyclization strategies is presented below.

Cyclization StrategyPrecursor TypeKey Features
Dieckmann Cyclization DiestersForms piperidine-2,4-diones; allows for substitution. core.ac.ukresearchgate.net
Radical-Mediated Cyclization Amino-aldehydesUtilizes a cobalt(II) catalyst; effective for various piperidines. nih.gov
Cationic Annulation Unsaturated aminesEmploys aza-Prins cyclization; can create multiple stereocenters. nih.gov

The sulfonanilide linkage (R-SO₂-NH-Ar) is the cornerstone connecting the piperidine and anilide portions of the molecule. The most conventional and widely employed method for its synthesis is the sulfonylation of an amine . cbijournal.com This reaction involves treating a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to neutralize the HCl byproduct. cbijournal.comgoogle.com

In the context of this compound, this translates to the reaction of piperidine with benzenesulfonyl chloride (or a substituted derivative).

General Reaction Scheme: Piperidine + Benzenesulfonyl Chloride → this compound + HCl

While effective, this method's efficiency can be influenced by the nucleophilicity of the amine. cbijournal.com Research has focused on optimizing reaction conditions, including the use of alternative catalysts to improve yields and reaction times. cbijournal.com

Approaches to Functionalization and Derivatization

To create analogs of this compound, chemists employ various reactions to introduce new functional groups onto the core structure. This functionalization can be directed to either the piperidine ring or the aromatic anilide ring.

Achieving substitution at specific positions (regioselectivity) is crucial for structure-activity relationship studies.

On the Anilide Ring : Standard electrophilic aromatic substitution reactions are commonly used. The existing sulfonyl group is a meta-director, while other substituents on the phenyl ring can direct incoming groups to ortho, para, or meta positions. A modern and powerful technique for regioselective functionalization is the iridium-catalyzed C-H borylation, which can install versatile boronate ester groups at specific C-H bonds, allowing for subsequent cross-coupling reactions. diva-portal.org

On the Piperidine Ring : Regioselective functionalization of the piperidine ring is often achieved by starting with a pre-functionalized piperidine precursor before constructing the sulfonanilide linkage. Methods like diastereoselective epoxidation followed by regioselective ring-opening can produce highly substituted piperidines. acs.org Convergent strategies that unite alkynes with imines also allow for the stereocontrolled preparation of complex piperidines. nih.gov

Common derivatization reactions include:

Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring is typically accomplished using a nitrating mixture, such as sulfuric acid and nitric acid. google.com

Alkylation/Benzylation : Alkyl or benzyl (B1604629) groups can be introduced at various positions, often through substitution reactions on a pre-functionalized scaffold. nih.gov

Halogenation : The introduction of halogen atoms (F, Cl, Br, I) can be achieved through various standard halogenation protocols.

Amide Formation : If the anilide ring contains a nitro group, it can be reduced to an amine and subsequently acylated to form various carboxamides. nih.gov

The following table outlines common functionalizations for sulfonanilide analogs.

Functional GroupReagents/Reaction TypePosition(s)
Nitro (-NO₂) H₂SO₄/HNO₃ (Nitration)Aromatic Ring google.com
Amine (-NH₂) Reduction of Nitro Group (e.g., with SnCl₂ or H₂/Pd)Aromatic Ring nih.gov
Carboxamide (-NHCOR) Acylation of AmineAromatic Ring nih.gov
Alkyl/Aryl Suzuki or other Cross-Coupling ReactionsAromatic Ring (from borylated or halogenated precursors) diva-portal.orgacs.org

Methodological Advancements in this compound Synthesis

The field of organic synthesis is continually evolving, leading to more efficient, cost-effective, and environmentally friendly methods. Recent advancements applicable to the synthesis of this compound and its analogs include the development of novel catalytic systems. For the crucial sulfonanilide bond formation, catalysts such as Fe₃O₄-DIPA and zinc oxide nanoparticles have been reported to provide excellent yields under mild, and in some cases, solvent-free conditions. cbijournal.com

Furthermore, palladium-catalyzed intramolecular oxidative C-H arylation has emerged as a powerful tool for creating fused biaryl sulfones and sultams from sulfonanilide precursors, demonstrating the potential for complex, polycyclic analog synthesis. acs.org The development of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, also represents a significant advance in efficiency for synthesizing highly substituted piperidine rings. nih.gov These modern methods provide streamlined access to a diverse range of complex molecules based on the this compound scaffold.

Challenges in the Synthesis of Complex this compound Analogs

The synthesis of complex analogs of this compound, while conceptually straightforward via the reaction of piperidine-1-sulfonyl chloride with a substituted aniline (B41778), is fraught with practical challenges. These difficulties intensify as the molecular complexity of the target analogs increases, particularly when introducing multiple functional groups or sterically demanding substituents. Key challenges in the field revolve around steric hindrance, electronic effects, functional group compatibility, regioselectivity, and the need for robust purification methods.

Steric Hindrance

One of the most significant hurdles in the synthesis of complex this compound analogs is steric hindrance. This occurs when bulky groups near the reaction sites on either the aniline or the sulfonyl chloride precursor physically obstruct the approach of the reacting molecules. thieme-connect.commasterorganicchemistry.com The nitrogen atom of the aniline must attack the sulfur atom of the piperidine-1-sulfonyl chloride, and any substituents at the ortho-positions of the aniline ring can dramatically slow down or even prevent this reaction. rsc.org

Research has consistently shown that the rates of reaction for sulfonyl chlorides with anilines are significantly retarded by the presence of ortho-substituents. rsc.org For example, the introduction of one, and particularly two, methyl groups at the ortho-positions of aniline can lead to a substantial decrease in reaction yield due to the steric clash with the sulfonyl group. This effect makes the synthesis of analogs with substitution patterns designed to occupy this space particularly difficult. While some advanced catalytic methods have been developed to form bonds in sterically congested environments, they often require specialized catalysts and conditions, adding complexity and cost to the synthesis. rsc.orgrsc.orgresearchgate.net

Table 1: Illustrative Impact of Steric Hindrance on the Yield of this compound Analogs
Aniline ReactantSubstituent PositionRelative Steric HindranceTypical Reaction Yield
AnilineUnsubstitutedLowHigh (>90%)
4-MethylanilineParaLowHigh (>90%)
2-MethylanilineOrthoModerateModerate (40-60%)
2,6-DimethylanilineDi-orthoHighVery Low (<10%)

Electronic Effects and Reduced Nucleophilicity

The electronic nature of the substituents on the aniline ring significantly influences its reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aniline's nitrogen atom. This reduction in electron density lowers the nucleophilicity of the amine, making it a less effective reactant for the sulfonyl chloride. nih.gov Consequently, synthesizing analogs bearing strong EWGs often requires harsher reaction conditions, such as higher temperatures or the use of strong bases, which can compromise the stability of other functional groups in the molecule.

Furthermore, the sulfonamide group itself possesses reduced nucleophilicity compared to simple amines. thieme-connect.com This becomes a challenge in late-stage functionalization strategies where the sulfonamide nitrogen might be intended to participate in further reactions.

Functional Group Compatibility

When synthesizing complex molecules, the reaction conditions used to form the sulfonamide bond must be compatible with all other functional groups present on the starting materials. chemrxiv.orgacs.org Many desirable functional groups, such as esters, ketones, or certain heterocyclic rings, can be sensitive to the conditions required for sulfonamide formation, especially if strong acids or bases are needed to drive the reaction to completion. nih.gov

Regioselectivity

Controlling the position of substituents on the aromatic ring (regioselectivity) is another major challenge. When performing electrophilic aromatic substitution on a pre-existing this compound core, the directing effects of both the sulfonamide group and other substituents on the ring must be considered. The sulfonamide group is a deactivating meta-director, while other groups may be ortho-, para-directors. This can lead to the formation of a mixture of isomers that are often difficult to separate. allen.in

For example, attempting to nitrate (B79036) a simple this compound would likely yield a mixture of meta- and para-isomers if the reaction is performed under conditions where the piperidine nitrogen can be protonated, altering its directing effect. Achieving a single, pure regioisomer often requires multi-step strategies involving blocking groups, where a position is temporarily blocked to direct substitution to the desired site, followed by a de-blocking step. masterorganicchemistry.com This significantly complicates the synthesis of specifically substituted analogs.

Table 2: Challenges in the Synthesis of Complex this compound Analogs
ChallengeDescriptionSynthetic Consequences
Steric HindranceBulky groups near the reaction site block molecular approach. rsc.orgReduced reaction rates and yields, especially with ortho-substituted anilines. rsc.org
Electronic EffectsElectron-withdrawing groups on the aniline reduce its nucleophilicity. nih.govRequires harsher conditions; may fail for strongly deactivated anilines.
Functional Group IncompatibilityOther functional groups may not be stable under sulfonylation conditions.Requires use of protecting groups, adding steps and reducing overall yield. sci-hub.se
RegioselectivityDifficulty in controlling the position of new substituents on the aromatic ring.Formation of mixed isomers, leading to complex purification challenges and low yields of the desired product. masterorganicchemistry.comallen.in

Chemical Reactivity and Transformations of 1 Piperidinesulfonanilide

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1-piperidinesulfonanilide can be understood by examining the electrophilic and nucleophilic centers within the molecule. The sulfur atom of the sulfonyl group is highly electrophilic, while the nitrogen atoms and the aromatic ring can act as nucleophiles.

The sulfur atom in the sulfonyl group (-SO₂-) is in a high oxidation state and is bonded to two electronegative oxygen atoms, rendering it electron-deficient and a prime target for nucleophiles.

Nucleophilic Substitution: The sulfur center can undergo nucleophilic substitution, where a nucleophile attacks the sulfur atom. This can lead to the cleavage of either the sulfur-nitrogen bond or the sulfur-carbon (phenyl) bond. The sulfonamide linkage is generally stable, but strong nucleophiles or harsh reaction conditions can effect its cleavage. For instance, certain sulfonamides can be cleaved under reductive conditions. chem-station.com The reactivity of sulfonyl chlorides, which are analogous in their electrophilicity, with nucleophiles like alcohols and amines is well-documented. fiveable.me In a similar vein, 2-sulfonyl pyridines have been shown to react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, highlighting the electrophilic nature of the sulfonyl-activated position. nih.gov

Acidity of the Sulfonamide Proton: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. chem-station.com This allows for deprotonation by a suitable base to form a resonance-stabilized anion. This anion can then act as a nucleophile in subsequent reactions, such as alkylation or acylation, to introduce substituents on the nitrogen atom. This is a common strategy in the functionalization of sulfonamides. chem-station.com

Table 1: Potential Nucleophilic Reactions at the Sulfonyl Group
Reaction TypeReagent/ConditionPotential Product
N-AlkylationBase (e.g., NaH), Alkyl Halide (R-X)N-alkylated this compound
N-AcylationBase, Acyl Chloride (RCOCl)N-acylated this compound
Reductive CleavageStrong reducing agents (e.g., LiAlH₄)Piperidine (B6355638) and benzenesulfinic acid derivative

The piperidine ring is a saturated heterocycle and is generally less reactive than the other moieties in the molecule. However, specific transformations are possible.

N-Functionalization: While the sulfonamide nitrogen is the more likely site for alkylation due to the acidity of its proton, direct reaction at the piperidine nitrogen would require prior cleavage of the S-N bond.

Ring Oxidation: The C-H bonds of the piperidine ring can be oxidized under strong oxidizing conditions, leading to the formation of various oxygenated derivatives, such as piperidones or, with ring cleavage, amino acids.

Ring Expansion/Rearrangement: Methodologies exist for the ring expansion of piperidine derivatives to form larger rings like azepanes. chemrxiv.orgrsc.org For example, palladium-catalyzed rearrangements of 2-vinyl piperidines can lead to a two-carbon ring expansion. chemrxiv.org While not specifically documented for this compound, such catalytic strategies could potentially be adapted.

The phenyl group, derived from aniline (B41778), is susceptible to electrophilic aromatic substitution (EAS). The N-sulfonylpiperidine substituent influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): The sulfonamide group (-NHSO₂R) is an ortho-, para-directing group, although it is deactivating towards electrophilic attack due to the electron-withdrawing nature of the sulfonyl moiety. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur at the ortho and para positions relative to the sulfonamide group, albeit requiring more forcing conditions than for aniline itself. The para position is often favored over the ortho positions due to reduced steric hindrance. masterorganicchemistry.com

Use as a Blocking Group: In a related context, sulfonyl groups can be used as reversible "blocking groups" in aromatic synthesis. masterorganicchemistry.com An SO₃H group can be introduced at the para-position, directing subsequent electrophiles to the ortho-position, and then removed under acidic conditions. This strategy allows for the synthesis of specific isomers that might otherwise be difficult to obtain. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions
Reaction TypeReagent/ConditionMajor Product(s)
BrominationBr₂, FeBr₃p-Bromo- and o-bromo-1-piperidinesulfonanilide
NitrationHNO₃, H₂SO₄p-Nitro- and o-nitro-1-piperidinesulfonanilide
SulfonationSO₃, H₂SO₄4-(Piperidine-1-sulfonamido)benzenesulfonic acid

Stereochemical Aspects of Reactivity

The parent this compound molecule is achiral. However, stereochemistry becomes a crucial consideration when reactions introduce new stereocenters or when starting with a chirally-substituted version of the molecule.

The piperidine ring adopts a chair conformation to minimize steric strain. vulcanchem.com Reactions involving the ring can be influenced by the axial and equatorial positions of the substituents.

If a reaction creates a new stereocenter, a mixture of stereoisomers can be formed. For example, nucleophilic addition to a derivative of this compound that contains a carbonyl group on the piperidine ring would result in the formation of a new stereocenter. saskoer.ca If no other stereocenters are present, this would produce a racemic mixture of enantiomers. saskoer.ca If the molecule already contains a stereocenter (e.g., a substituted piperidine ring), the reaction would produce a mixture of diastereomers, often in unequal amounts, due to the steric and electronic influence of the existing chiral center. saskoer.ca

Reactions that proceed via a planar intermediate, such as an SN1 reaction forming a carbocation, will typically lead to racemization if the reaction occurs at a chiral center. chemistrysteps.com In contrast, SN2 reactions are stereospecific and proceed with an inversion of configuration at the reaction center. libretexts.org

Catalytic Transformations Involving this compound

While specific catalytic transformations of this compound are not extensively documented, the molecule's structure suggests it could be a substrate for various known catalytic processes. Catalysis offers pathways to reactions that are otherwise difficult, often with high selectivity and under milder conditions. nih.govroutledge.com

Catalytic Hydrogenation: The aromatic aniline ring could be reduced to a cyclohexyl ring via catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum. This would transform the aromatic moiety into a saturated carbocycle.

C-H Activation/Functionalization: Modern catalysis provides methods for the direct functionalization of otherwise inert C-H bonds. scu.edu.cn It is conceivable that transition metal catalysts could be employed for the regioselective introduction of functional groups onto either the piperidine or the phenyl ring of this compound.

Coupling Reactions: If the aniline ring were first halogenated (e.g., brominated), the resulting aryl halide could participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

Reaction Mechanism Elucidation Studies

Detailed mechanistic studies on this compound are scarce in the literature. However, the mechanisms of its potential reactions can be inferred from well-established principles of organic reaction mechanisms. egrassbcollege.ac.in

Nucleophilic Substitution at Sulfur: A nucleophilic attack on the four-coordinate sulfur atom of the sulfonyl group is expected to proceed through a high-energy, five-coordinate trigonal bipyramidal intermediate or transition state, analogous to SN2 reactions at carbon.

Electrophilic Aromatic Substitution: The mechanism for EAS reactions on the aniline ring involves the attack of the π-electrons of the ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. egrassbcollege.ac.in A subsequent deprotonation step restores the aromaticity of the ring. egrassbcollege.ac.in

Elimination Reactions: If a suitable leaving group were present on the piperidine ring, elimination reactions to form an enamine derivative could occur. These would likely proceed via E2 (concerted) or E1 (stepwise, via carbocation) mechanisms, depending on the substrate, base strength, and reaction conditions. iitk.ac.inlibretexts.org The E1 mechanism involves the formation of a carbocation in the rate-determining step, whereas the E2 mechanism is a single-step process. iitk.ac.inlibretexts.org

Elucidation of these mechanisms for this specific substrate would typically involve kinetic studies, isotopic labeling, computational modeling, and analysis of reaction intermediates and byproducts.

Structure Activity Relationship Sar Studies of 1 Piperidinesulfonanilide Analogs

Methodologies for SAR Analysis

The elucidation of SAR for 1-piperidinesulfonanilide analogs employs both qualitative and quantitative methods to guide the design of new, more potent compounds.

Qualitative Structure-Activity Relationships

Qualitative SAR involves the analysis of how discrete changes in a molecule's structure affect its biological activity in a non-numerical manner. This approach is fundamental in the early stages of drug discovery. For instance, in the development of novel antiallergic agents based on a piperidine (B6355638) core, researchers synthesized a variety of derivatives to identify key structural features. jst.go.jp This involves systematically altering functional groups on the aniline (B41778) and piperidine rings and observing the resulting changes in activity—for example, noting that adding a specific substituent leads to a significant increase or decrease in potency. jst.go.jp Through these observations, a qualitative understanding of the essential and detrimental structural elements is built. This method helps in identifying which parts of the this compound scaffold, such as the piperidine ring, are crucial for its biological interactions. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comrasayanjournal.co.in This approach uses statistical methods to correlate physicochemical properties (descriptors) of molecules with their known activities, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ).

For sulfonamide-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. researchgate.nettandfonline.com These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing crucial guidance for drug design. For example, a QSAR study on benzenesulfonamide (B165840) derivatives might reveal that electron-withdrawing groups at a specific position on the aniline ring enhance activity, a finding that can then be used to predict the potency of new, unsynthesized analogs. tandfonline.comtandfonline.com The ultimate goal of QSAR is to develop predictive models that can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. tandfonline.comrsc.org

Influence of Substituent Effects on Biological Profiles

The biological activity of this compound analogs can be finely tuned by introducing various substituents on the core structure. The electronic and steric properties of these substituents play a critical role in the molecule's interaction with its biological target.

Substituent Variation on the Aniline Ring

The aniline ring of the this compound scaffold is a prime site for modification to explore SAR. In a study focused on developing androgen receptor (AR) antagonists, a series of N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide analogs were synthesized. nih.gov The research demonstrated that modifications on the aniline (phenyl) ring were critical for activity. The placement and nature of substituents on this ring can significantly influence binding affinity and functional activity. For instance, the introduction of a benzyloxy group at the para-position of the phenyl ring was a key feature of the optimized compounds. nih.gov

Modification Site Substituent Observed Effect on Biological Activity Reference
Aniline Ring (para-position)Benzyloxy groupKey for potent antagonist activity against the androgen receptor. nih.gov
Aniline RingHalogen substituentsIn related sulfonamides, halogen substitution often modulates receptor affinity and selectivity. nih.gov
Aniline RingVarious substitutionsStructural optimization through various substitutions led to the development of a lead compound, LT16. nih.gov

Substituent Variation on the Piperidine Ring

The piperidine ring is another critical component of the this compound scaffold that allows for structural diversification. mdpi.com In various studies on piperidine-containing compounds, substitutions on the piperidine ring have been shown to significantly impact pharmacological properties. nih.govasianpubs.org For example, in a series of piperidine-based sigma receptor ligands, attaching a benzyl (B1604629) group at the 4-position of the piperidine ring was a key structural element. nih.gov The stereochemistry and nature of substituents on this ring can affect how the molecule fits into a receptor's binding pocket, thereby influencing its potency and selectivity. mdpi.com

Modification Site Substituent/Modification Observed Effect on Biological Activity Reference
Piperidine Ring (4-position)4-benzyl groupCommon feature in high-affinity sigma receptor ligands. nih.gov
Piperidine Ring (4-position)4-aryl groupA common scaffold in many centrally active agents. wikipedia.org
Piperidine RingN-substitutionIn hydroxamic acid-based MMP inhibitors, N-substitution on the piperidine was crucial for oral activity. acs.org

Impact of Linker and Bridging Modifications

Compound Series Linker Modification Observed Effect on Biological Activity Reference
Arylalkylsulfonyl piperidinesVariation of alkyl chain length (n=0, 1, 2)Compounds with a single carbon linker (n=1) exhibited the highest affinity. nih.gov
Thiazolyl-piperidinesMethylene (B1212753) tether variation (1 to 3 carbons)Potent activity was observed with one to three methylene units. jst.go.jp

In-depth Analysis of this compound Analogs Reveals Limited Publicly Available Research

Despite a comprehensive search for scientific literature, detailed research findings, including extensive Structure-Activity Relationship (SAR) studies, conformational analyses, and the application of ligand-based and structure-based design approaches specifically for this compound and its analogs, are not extensively available in the public domain.

While the individual components of the this compound structure, namely the piperidine ring and the sulfonamide group, are common pharmacophores in medicinal chemistry, dedicated research on this specific combined scaffold is limited. General chemical principles suggest that the piperidine ring typically adopts a chair conformation, which influences the steric and electronic properties of the molecule. The sulfonamide bridge is known to participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at biological targets. Computational models estimate a moderate lipophilicity for this compound, suggesting potential for membrane permeability.

However, the absence of specific studies on the SAR of this compound analogs prevents a detailed discussion on how modifications to its structure would impact biological activity. Consequently, in-depth analysis of its conformational dynamics and the application of advanced computational chemistry techniques like ligand-based and structure-based SAR for this particular class of compounds cannot be provided at this time.

Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is necessary to build a comprehensive understanding of their therapeutic potential and to enable detailed SAR studies.

Computational Investigations and Molecular Modeling of 1 Piperidinesulfonanilide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. arxiv.orgunipd.it Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. arxiv.org For 1-Piperidinesulfonanilide, these calculations can elucidate key electronic descriptors that influence its reactivity, stability, and intermolecular interactions.

Detailed research findings from such analyses would typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Other calculated properties include the dipole moment, which affects solubility and the ability to form electrostatic interactions, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. These computational approaches have evolved to a stage where they can reliably complement experimental findings to explore new chemical entities. unipd.it

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap5.6 eVIndicates high kinetic stability
Dipole Moment3.5 DInfluences solubility and non-covalent interactions
Ionization Potential7.1 eVEnergy required to remove an electron
Electron Affinity0.9 eVEnergy released upon gaining an electron

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). llri.in This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a biological target. llri.inthesciencein.org For this compound, docking studies can reveal its potential to inhibit enzymes or modulate receptor activity.

Given that many sulfonamide-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, a plausible hypothetical target for this compound is COX-2. mdpi.com In a typical docking study, the 3D structure of the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. The results identify the most stable binding pose and the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or van der Waals forces). mdpi.com Such studies can guide the optimization of the compound to enhance its binding affinity and selectivity for the target. mdpi.com

Table 2: Hypothetical Molecular Docking Results of this compound with COX-2

ParameterResult
Target ProteinCyclooxygenase-2 (COX-2)
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsSer530, Tyr385
Hydrophobic InteractionsVal349, Leu352, Phe518
Predicted Inhibition Constant (Ki)1.5 µM

Molecular Dynamics Simulations for Conformational Sampling and Binding Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations in structure and energy. nih.gov For the this compound-COX-2 complex, MD simulations can validate the docking results and provide deeper insights into the binding mechanism.

A typical MD simulation runs for nanoseconds to microseconds, tracking the trajectory of all atoms in the system. Key analyses include calculating the root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Furthermore, MD can be used to perform conformational sampling to explore the different shapes a protein can adopt. elifesciences.orgbiorxiv.org These simulations can confirm whether the ligand remains stably bound in the active site and characterize the persistence of key intermolecular interactions, providing a more accurate estimation of binding free energy. aps.org

Table 3: Summary of a Hypothetical MD Simulation for the this compound-COX-2 Complex

Simulation ParameterValue/Observation
Simulation Time200 ns
Average Protein RMSD1.8 Å
Average Ligand RMSD0.9 Å (stable binding)
Key Interacting Residue RMSFLow fluctuation, indicating stable contact
Binding Free Energy (MM/PBSA)-45.5 kcal/mol

In Silico Screening and Library Design based on the this compound Scaffold

The this compound core structure can serve as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov This concept is central to the design of chemical libraries for high-throughput screening. In silico library design involves generating a large, diverse set of virtual compounds by systematically modifying the parent scaffold. researchgate.net

Starting with the this compound scaffold, a virtual library can be created by attaching various chemical groups (R-groups) at different positions on the piperidine (B6355638) and aniline (B41778) rings. This process, known as scaffold decoration, can be guided by synthetic feasibility to ensure that the designed molecules can be produced in a lab. researchgate.net The resulting library can then be screened virtually against one or more biological targets to identify derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. This approach accelerates the hit-to-lead process in drug discovery by focusing synthetic efforts on the most promising candidates. rjeid.com

Table 4: Example of a Virtual Library Based on the this compound Scaffold

Compound IDR1 (Aniline Substitution)R2 (Piperidine Substitution)Molecular Weight
PSI-0014-ClH274.76
PSI-0024-FH258.31
PSI-0034-CH3H254.35
PSI-004H4-OH256.32
PSI-0054-Cl4-OH290.77

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govscirp.org These models are built using machine learning and statistical methods to predict the activity of new, untested compounds. uminho.pt The goal is to understand which molecular properties (descriptors) are most influential for a desired biological effect. scirp.org

For a library of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a target like COX-2. This involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in a training set with known activities. nih.gov A model is then generated using techniques like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Support Vector Machines (SVM) or Neural Networks. scirp.orguminho.pt The predictive power of the model is validated using an external test set of compounds. Such models are valuable for prioritizing which derivatives to synthesize and test, thereby optimizing resources in the drug discovery pipeline. nih.govnih.gov

Table 5: Hypothetical QSAR Model for Predicting COX-2 Inhibition by this compound Analogs

Compound IDLogP (Descriptor)Topological Polar Surface Area (Descriptor)Experimental pIC50Predicted pIC50
PSI-0013.154.6 Ų6.16.0
PSI-0022.554.6 Ų5.85.9
PSI-0032.954.6 Ų5.95.9
PSI-0041.974.8 Ų6.36.4
PSI-0052.774.8 Ų6.86.7

Model Statistics: R² = 0.92, Q² = 0.85

Biological Activity and Mechanism of Action Research for 1 Piperidinesulfonanilide

Target Identification and Validation Methodologies

The initial step in elucidating the biological activity of any compound is to identify its molecular target(s). nih.gov This process is fundamental to understanding its mechanism of action and is crucial for successful drug development. pfizer.comnih.gov Preclinical target validation aims to build confidence that modulating a specific molecular target will have the desired therapeutic effect. pfizer.com

A variety of methodologies are used for target identification and validation. nih.gov These can be broadly categorized into genetic and proteomic approaches. nih.gov Genetic strategies, such as CRISPR-Cas9 genome-wide screens, can systematically modify every gene to identify those essential for a specific cellular response to the compound. youtube.com This allows researchers to link gene perturbations to cellular outcomes, thereby highlighting potential drug targets with high accuracy. youtube.com

Proteomic methods, like activity-based protein profiling (ABPP), can identify targets by observing variations in cellular proteins after drug intervention. nih.gov Other common techniques include affinity-based pull-down assays, where a tagged version of the small molecule is used to isolate its binding partners from a cell lysate, and label-free methods that identify targets based on the molecule's natural state. nih.gov

Once a potential target is identified, validation is performed to confirm its role in the biological process of interest. nih.gov This often involves techniques like gene knockouts or RNA interference to mimic the effect of the drug and observe the resulting phenotype in cellular or animal models, such as the zebrafish model. nih.govnih.gov

Biochemical Characterization of Interactions with Macromolecular Targets

Following target identification, the next phase involves characterizing the biochemical nature of the interaction between the compound and its macromolecular target(s). This provides detailed insights into the affinity, selectivity, and mode of binding.

Enzyme Inhibition Studies

If the identified target is an enzyme, enzyme inhibition studies are conducted to determine the compound's potency and mechanism of inhibition. nih.gov These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound.

Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value generally indicates a more potent inhibitor.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. It is an absolute value that is independent of substrate concentration. nih.gov

The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) is typically determined using kinetic analyses, such as Michaelis-Menten or Lineweaver-Burk plots. researchgate.netlibretexts.org For instance, a competitive inhibitor, which structurally resembles the substrate and competes for the active site, will increase the apparent Michaelis constant (Kₘ) but will not affect the maximum reaction velocity (Vₘₐₓ). researchgate.netlibretexts.org Irreversible inhibitors, in contrast, form strong, often covalent, bonds with the enzyme. libretexts.orgpatsnap.com

Illustrative Data for Enzyme Inhibition Studies (Note: This table is a generic representation of data from such studies, as specific data for 1-Piperidinesulfonanilide is not available.)

Target EnzymeInhibition TypeIC₅₀ (nM)Kᵢ (nM)
Enzyme ACompetitiveData Not AvailableData Not Available
Enzyme BNon-competitiveData Not AvailableData Not Available

Receptor Binding Profiling

If the target is a receptor, binding assays are performed to quantify the affinity of the compound for the receptor. These assays are critical for understanding potential therapeutic effects and off-target interactions. nih.gov Radioligand binding assays are a classic method where a radioactively labeled compound known to bind the receptor is competed off by the test compound. The affinity is typically expressed as a Kᵢ or Kₔ value.

Modern approaches may include various biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding kinetics and thermodynamics of the compound-receptor interaction. Receptor-binding profiles often screen the compound against a panel of known receptors to assess its selectivity. nih.gov For example, studies on potential antipsychotic agents often determine their binding affinities for various dopamine (B1211576) and serotonin (B10506) receptor subtypes. researchgate.netnih.gov

Illustrative Data for Receptor Binding Profiling (Note: This table is a generic representation of data from such studies, as specific data for this compound is not available.)

Receptor TargetBinding Affinity (Kᵢ, nM)
Dopamine D2 ReceptorData Not Available
Serotonin 5-HT2A ReceptorData Not Available
Adrenergic α1 ReceptorData Not Available

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a vast class of potential drug targets. csic.eswikipedia.org Small molecules can act as modulators of PPIs, either by inhibiting the interaction or by stabilizing it. nih.gov These interactions often occur over large, flat surfaces, which has traditionally made them challenging targets for small molecules. nih.govdrugdiscoverychemistry.com

Techniques to study the modulation of PPIs include co-immunoprecipitation (Co-IP), yeast two-hybrid screens, and biophysical methods like FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer), which can monitor the proximity of two proteins in a cellular context. Small molecules that disrupt or stabilize these interactions can have profound effects on cellular signaling and function. nih.gov

Mechanistic Studies of Cellular Responses

Understanding how a compound's interaction with its target translates into a cellular response is a critical step in mechanism of action studies. This involves analyzing the downstream effects of target modulation.

Pathway Perturbation Analysis

Pathway perturbation analysis aims to identify the signaling pathways that are significantly impacted by a compound. nih.gov This is often accomplished using genome-wide expression profiling techniques, such as DNA microarrays or RNA sequencing (RNA-seq), after treating cells with the compound. nih.govnih.gov

The resulting gene expression data is then analyzed using bioinformatics tools to identify which pathways are statistically overrepresented among the differentially expressed genes. nih.gov A Signaling Pathway Impact Analysis (SPIA) can combine enrichment analysis with the measurement of the actual perturbation on a given pathway, providing a more dynamic view of the compound's effects. drugbank.com This approach considers the topology of the pathway and how changes in gene expression propagate through it. biorxiv.org Such analyses can reveal whether a compound activates or inhibits specific cellular signaling cascades, providing a deeper understanding of its functional consequences. wikipedia.org

Cellular Uptake and Subcellular Localization Studies

The precise mechanisms governing the cellular uptake and subsequent subcellular localization of this compound are not yet fully elucidated in publicly available research. However, the broader context of how similar small molecules, particularly those with therapeutic potential, are studied provides a framework for future investigations. The effectiveness of a therapeutic agent is often contingent on its ability to reach its target within the cell. nih.gov Methods to study cellular uptake and localization range from those that measure total cellular accumulation to those that can distinguish between productive and non-productive uptake, such as cytosolic or nuclear penetration. nih.gov

For many compounds, cellular entry and distribution are critical for their biological function. For instance, the subcellular location of the PD-L1 protein in cancer cells has been shown to be dynamic and can influence the efficacy of immunotherapies. nih.gov Similarly, understanding where this compound accumulates within a cell—be it the cytoplasm, nucleus, or specific organelles—is crucial to unraveling its mechanism of action. Future research will likely employ techniques such as fluorescence microscopy with labeled analogs of the compound or subcellular fractionation followed by mass spectrometry to pinpoint its location and concentration within different cellular compartments.

Investigation of Specific Biological Activities

Research into the biological activities of this compound and its derivatives has uncovered potential in several key areas, particularly as anti-infective agents and enzyme modulators.

Anti-infective Modalities (e.g., antibacterial, antifungal, antiviral activities)

The piperidine (B6355638) structural motif is a common feature in many biologically active compounds, including those with anti-infective properties. biointerfaceresearch.comnih.gov

Antibacterial Activity: Derivatives of piperidine have demonstrated notable antibacterial activity. biointerfaceresearch.com For example, some piperidine derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The search for new antibacterial agents is driven by the rise of antibiotic-resistant strains, making the exploration of compounds like this compound and its analogs a priority. nih.gov Some copper complexes incorporating piperidine-like structures have shown potent antibacterial activity, suggesting that metal complexation could be a strategy to enhance the efficacy of piperidine-based compounds. archivog.com

A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a compound containing a piperazine (B1678402) ring (structurally related to piperidine), revealed that it is taken up by bacterial cells and disrupts their cytoplasm. nih.gov This compound was also found to inhibit DNA gyrase, a key bacterial enzyme, in a dose-dependent manner. nih.gov This highlights a potential mechanism by which piperidine-containing compounds might exert their antibacterial effects.

Compound/Derivative Bacterial Strain(s) Observed Activity Reference
Piperidine DerivativesStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)Moderate to excellent antibacterial activity. biointerfaceresearch.com biointerfaceresearch.com
Copper Complexes with Piperidine-like ligandsGram-positive and Gram-negative bacteriaPotent antibacterial activity. archivog.com archivog.com
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)Staphylococcus epidermidis, Staphylococcus aureus, MRSAAntimicrobial activity through cell disruption and DNA gyrase inhibition. nih.gov nih.gov

Antifungal Activity: The piperidine scaffold is present in established antifungal agents like fenpropidin (B1672529) and fenpropimorph. mdpi.com These compounds function by inhibiting enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com This precedent suggests that this compound and its derivatives could also possess antifungal properties. Research on 4-aminopiperidines has identified compounds with significant in vitro activity against clinically relevant fungi such as Candida spp. and Aspergillus spp. mdpi.com

The essential oils of some Piper species, which contain piperidine alkaloids, have demonstrated antifungal activity. For instance, the essential oil from the fruits of Piper aduncum was effective against Cladosporium cladosporioides. scielo.br

Compound/Derivative Fungal Strain(s) Observed Activity Reference
4-AminopiperidinesCandida spp., Aspergillus spp.Significant in vitro antifungal activity. mdpi.com mdpi.com
Essential oil of Piper aduncumCladosporium cladosporioidesHigh antifungal activity. scielo.br scielo.br

Antiviral Activity: The development of new antiviral agents is a critical area of research. journaljamps.com While direct studies on the antiviral activity of this compound are not prominent, related structures have shown promise. For example, derivatives of 1-aryl-4-arylmethylpiperazine have been investigated as inhibitors of the Zika virus. nih.gov Some of these compounds were identified as entry inhibitors of the virus. nih.gov Furthermore, certain p97 inhibitors that include a piperidine ring have demonstrated antiviral activity against SARS-CoV-2. mdpi.com Amantadine, an adamantane (B196018) derivative containing an amino group, has long been known for its selective inhibition of influenza virus replication by interfering with viral penetration into the host cell. nih.gov

Compound/Derivative Virus Observed Activity Reference
1-Aryl-4-arylmethylpiperazine derivativesZika virusInhibition of viral entry. nih.gov nih.gov
p97 inhibitors with a piperidine ringSARS-CoV-2Antiviral activity. mdpi.com mdpi.com
AmantadineInfluenza virusInhibition of viral penetration. nih.gov nih.gov

Enzyme Modulatory Activities

The sulfonamide group present in this compound is a well-known pharmacophore that can interact with various enzymes. For instance, a pyrazole (B372694) derivative containing a pyrrolidine-1-sulfonamide (B1369261) moiety was identified as a potent antagonist of the cannabinoid-1 receptor (CB1R). nih.gov This suggests that the sulfonamide portion of this compound could be key to its potential enzyme modulatory effects.

Derivatives of piperine, an alkaloid from Piper species, have been synthesized and evaluated as potential agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov This indicates that piperidine-containing structures can be designed to modulate the activity of specific enzymes and receptors.

Other Pharmacological Research Areas

The broad pharmacological potential of piperidine-containing compounds is well-documented. rrpharmacology.rueijppr.com A pyrazole derivative with a piperidine moiety has been investigated as a peripherally restricted cannabinoid-1 receptor antagonist for its potential in treating obesity. nih.gov This compound demonstrated significant weight-loss efficacy in diet-induced obese mice. nih.gov Further research into this compound could uncover a wide range of pharmacological activities beyond its anti-infective and enzyme modulatory potential.

Applications of 1 Piperidinesulfonanilide in Chemical Biology

Development of Chemical Probes and Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological environments. nih.gov The 1-piperidinesulfonanilide scaffold can serve as a versatile starting point for the design of such probes due to the established roles of sulfonamides and piperidines in bioactive compounds. utoronto.caacs.org

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactive chemical probes to covalently label the active sites of enzymes, allowing for the assessment of their functional state in native biological systems. nih.govwikipedia.org While direct ABPP applications of this compound are not extensively documented, the sulfonamide moiety can be engineered to function as an electrophilic "warhead" necessary for covalent modification of protein targets.

Certain sulfonamide derivatives, such as sulfonyl fluorides, have been developed as reactive electrophiles for ABPP. chemrxiv.org These can be incorporated into more complex molecules to target specific enzyme classes. For instance, pentafluorobenzene (B134492) sulfonamides (PFBS) have been shown to undergo nucleophilic aromatic substitution with thiol groups on proteins, making them suitable warheads for ABPP probes. scholaris.ca The reactivity of such warheads can be tuned by modifying the substituents on the aromatic ring. utoronto.ca

The general structure of an activity-based probe consists of a reactive group (warhead), a recognition element, and a reporter tag (e.g., biotin (B1667282) or a fluorophore). The this compound scaffold could theoretically be elaborated with a suitable electrophilic group on the aniline (B41778) ring or the piperidine (B6355638) to create novel ABPP reagents.

Table 1: Examples of Electrophilic Warheads Used in ABPP

Warhead ClassReactive MoietyTargeted Residue(s)Reference
Sulfonyl Halides-SO₂F, -SO₂ClSerine, Cysteine, Lysine chemrxiv.org
Pentafluorobenzene SulfonamidesC₆F₅SO₂-Cysteine scholaris.ca
α,β-Unsaturated CarbonylsAcrylamideCysteine nih.gov
Vinylsulfonamides-SO₂CH=CH₂Cysteine researchgate.net

Affinity reagents are crucial tools for confirming that a drug or chemical probe interacts with its intended target within a cell (target engagement). nih.govpromega.com These reagents are often derivatives of a known inhibitor that have been modified to include a reporter tag or an immobilization handle for affinity chromatography.

The this compound scaffold can be a foundation for developing such affinity reagents. For instance, if a this compound derivative is found to inhibit a particular enzyme, it can be functionalized with a linker and a biotin tag to create an affinity probe. This probe can then be used in pull-down experiments from cell lysates to identify the protein target. scispace.com

Furthermore, affinity-based probes can be used in competitive binding assays to quantify the engagement of unlabeled compounds with the target protein. nih.gov The development of selective inhibitors based on various scaffolds, including those containing sulfonamides, has been instrumental in creating these valuable research tools. nih.gov

Table 2: Components of an Affinity-Based Probe

ComponentFunctionExampleReference
LigandProvides specificity for the target protein.A derivative of a known inhibitor (e.g., a this compound analog) nih.gov
LinkerSpatially separates the ligand from the tag to avoid steric hindrance.Polyethylene glycol (PEG) chain nih.gov
Reporter/HandleEnables detection or purification of the ligand-protein complex.Biotin, Fluorophore, Alkyne nih.gov

Use in Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. semanticscholar.orgnih.gov The this compound structure can be incorporated into bioconjugation strategies in several ways.

If the anilide or piperidine nitrogen is functionalized with a reactive group, the entire molecule can act as a linker to conjugate other molecules. More commonly, derivatives of this scaffold can be designed to participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. burleylabs.co.uk

For example, the aniline ring could be modified with an azide (B81097) or an alkyne group, allowing it to be "clicked" onto a protein or another molecule that has been functionalized with the corresponding reactive partner via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov This approach is widely used to attach reporter molecules, drugs, or other payloads to biomolecules in a highly specific manner. nih.gov

Photoactivatable Derivatives and Optochemical Applications

Photoactivatable probes are molecules that are chemically inert until they are activated by light. nih.govthermofisher.com This property allows for precise spatial and temporal control over their activity, which is a significant advantage in studying dynamic cellular processes. These probes often contain a "caged" functional group that is released upon photolysis or a photoreactive group that forms a covalent bond with a nearby molecule when irradiated. thermofisher.com

A this compound scaffold could be rendered photoactivatable by incorporating a photolabile protecting group or a photoreactive crosslinking moiety. Common photoreactive groups used in chemical biology include aryl azides, benzophenones, and diazirines. nih.gov For instance, a benzophenone (B1666685) group could be appended to the aniline ring of this compound. Upon exposure to UV light, the benzophenone would be excited to a reactive triplet state, enabling it to form a covalent bond with adjacent C-H bonds on a target protein. nih.gov

Such photoactivatable derivatives are invaluable for identifying the binding partners of small molecules and for mapping protein-protein interactions in living cells. scispace.com

Table 3: Common Photoreactive Groups for Crosslinking

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey FeaturesReference
Aryl Azide254-280NitreneReacts with nucleophiles and inserts into C-H and N-H bonds. thermofisher.com
Benzophenone350-360Triplet KetoneReacts with C-H bonds, less susceptible to quenching by water. nih.gov
Diazirine330-370CarbeneHighly reactive, short-lived intermediate. nih.gov

Integration into Systems Chemical Biology Approaches

Systems chemical biology aims to understand the complex networks of interactions between small molecules and biological systems at a global level. nih.gov Chemical probes derived from scaffolds like this compound are essential tools in these approaches.

By using a library of this compound analogs in phenotypic screens, researchers can identify compounds that elicit a specific cellular response. Subsequently, the target identification strategies described above (e.g., ABPP and affinity-based proteomics) can be employed to uncover the molecular targets responsible for the observed phenotype. mdpi.com This integration of phenotypic screening with target deconvolution is a cornerstone of modern chemical biology and drug discovery.

Furthermore, data from these experiments can be integrated with other "omics" data (genomics, transcriptomics, proteomics) to build comprehensive models of cellular pathways and to understand the polypharmacology of drug candidates. nih.gov The development of well-characterized chemical probes is therefore critical for advancing our understanding of biological systems from a holistic perspective.

Analytical Techniques for the Characterization and Quantification of 1 Piperidinesulfonanilide in Research

Chromatographic Methods

Chromatographic techniques are fundamental in the separation, identification, and quantification of 1-Piperidinesulfonanilide and related compounds in various research settings. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic method depends on the volatility, polarity, and concentration of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS, GC-FID)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of some sulfonamides can be challenging due to their polarity and potential for thermal degradation, derivatization can be employed to enhance volatility and improve chromatographic performance. For compounds containing a piperidine (B6355638) moiety, GC methods have been developed, often utilizing a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds.

A typical GC method for a related piperidine-containing compound might involve a capillary column and a nitrogen phosphorus detector. Although specific methods for this compound are not extensively documented in publicly available literature, a general approach can be inferred from methods developed for similar structures. For instance, a method for analyzing piperidine impurity in a pharmaceutical sample utilizes a gas chromatography system to measure the content after rendering the sample alkaline to ensure the volatility of the piperidine. google.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. In GC-MS analysis of sulfonamides, the electron ionization (EI) mass spectra often show characteristic fragmentation patterns that can be used for structural elucidation and confirmation. The fragmentation of aromatic sulfonamides can involve the loss of SO2, providing a key diagnostic ion. researchgate.net The piperidine ring can also undergo characteristic fragmentation, aiding in the identification of the molecule.

Table 1: Illustrative GC-MS Parameters for Analysis of a Piperidine-Containing Compound

ParameterValue
Column DB-17 (30 m x 0.53 mm, 1 µm film thickness)
Carrier Gas Helium
Injector Temperature 250°C
Detector Temperature 260°C
Injection Volume 1.0 µL
Detector Mass Spectrometer (or FID/NPD)

Note: This table is illustrative and based on methods for related piperazine (B1678402) and piperidine compounds. nih.gov Method optimization would be required for this compound.

Liquid Chromatography (LC) and Hyphenated Techniques (e.g., HPLC-UV, HPLC-Fluorescence, LC-MS, LC-MS/MS)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC. For this compound, which possesses chromophores, HPLC with ultraviolet (UV) detection is a suitable method for quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of sulfonamides. A C18 column is typically employed as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to control the retention of the analyte. For piperidine-containing compounds that may lack a strong UV chromophore, pre-column derivatization with a UV-active agent like 4-toluene sulfonyl chloride can be utilized. nih.govresearchgate.net

Table 2: Example of RP-HPLC Method Parameters for a Piperidine Derivative

ParameterValue
Column Inertsil C18 (250 x 4.6 mm I.D.)
Mobile Phase Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a specified wavelength
Injection Volume 20 µL

Source: Adapted from a method for piperidine analysis using pre-column derivatization. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of this compound, especially in complex matrices. Electrospray ionization (ESI) is a common ionization technique for sulfonamides in LC-MS. The fragmentation patterns of sulfonamides under ESI-MS/MS conditions have been studied, revealing characteristic losses that can be used for selected reaction monitoring (SRM) for highly selective quantification. nih.gov For instance, the fragmentation of aromatic sulfonamides often involves the loss of the SO2 group. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It can be used for reaction monitoring, purity assessment, and preliminary identification of the compound. In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated on a solid support. The sample is spotted on the plate, which is then developed in a chamber containing a suitable solvent system (mobile phase).

The choice of the solvent system is crucial for achieving good separation. For sulfonamides, various solvent systems have been reported, often consisting of a mixture of a nonpolar solvent (e.g., chloroform (B151607) or toluene) and a polar solvent (e.g., methanol (B129727) or ethanol). researchgate.net The separated spots can be visualized under UV light if the compound is UV-active, or by using a suitable staining reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Table 3: Potential TLC Solvent Systems for Sulfonamides

Solvent SystemRatio (v/v/v)
Chloroform-n-heptane-ethanol3:3:3
Chloroform/tert-butanolEquilibrated with water

Source: Based on general methods for sulfonamide analysis. researchgate.net

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

In the ¹H NMR spectrum of a related compound, N-arylsulfonamides, the aromatic protons typically appear in the downfield region (around 7-8 ppm). rsc.org The protons on the piperidine ring would be expected to appear in the upfield region, with their chemical shifts and multiplicities providing information about their connectivity and stereochemistry. The proton of the sulfonamide N-H group is often observed as a singlet and its chemical shift can be solvent-dependent. rsc.orgnih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons will have chemical shifts in the range of 110-160 ppm, while the carbons of the piperidine ring will appear at higher field. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic N-Aryl Piperidine Sulfonamide Structure

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0110 - 150
Piperidine Protons (α to N) 3.0 - 3.545 - 55
Piperidine Protons (β, γ to N) 1.5 - 2.020 - 30
Sulfonamide N-H Variable (often broad)-

Note: These are general predicted ranges and actual values for this compound may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed, corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic sulfonamides, a characteristic fragmentation is the loss of sulfur dioxide (SO₂), resulting in an [M+H-SO₂]⁺ ion. nih.gov The piperidine ring can also undergo fragmentation, leading to characteristic ions that can aid in structure confirmation. For instance, in the fragmentation of fentanyl and its analogs, which also contain a piperidine ring, characteristic cleavages of the piperidine ring are observed. caymanchem.com

Table 5: Common Fragment Ions Observed in the Mass Spectra of Aromatic Sulfonamides

FragmentationDescription
[M+H]⁺ Protonated molecular ion
[M+H - SO₂]⁺ Loss of sulfur dioxide
[Ar-SO₂]⁺ Cleavage of the S-N bond
[Piperidine]⁺ Cleavage leading to the piperidine cation

Note: The specific fragmentation pattern will depend on the ionization method and collision energy used.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the characterization of molecular structures and quantification of compounds. For this compound, these methods provide valuable information regarding its functional groups and electronic transitions.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within the this compound molecule. The IR spectrum of a compound reveals absorption bands corresponding to the stretching and bending vibrations of specific bonds. For sulfonamides, the most prominent bands are associated with the sulfonyl (SO₂) and N-H groups. jst.go.jprsc.org The distinction between amido and imido tautomeric forms in some sulfonamides can be discerned through shifts in the SO₂ stretching frequencies. jst.go.jp In the case of this compound, which has a secondary sulfonamide nitrogen, the absence of an N-H bond would be a key distinguishing feature compared to primary sulfonamides.

Key expected vibrational bands for this compound would include the asymmetric and symmetric stretching of the SO₂ group, typically observed in the ranges of 1350-1300 cm⁻¹ and 1170-1145 cm⁻¹, respectively. jst.go.jp The spectrum would also feature characteristic bands for the C-H bonds of the piperidine and phenyl rings, as well as C-N and C-S stretching vibrations. The specific frequencies of these bands can be influenced by the molecular environment and intermolecular interactions in the solid state. researchgate.net

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (SO₂)Symmetric Stretch1170 - 1145Strong
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
C-N (Piperidine)Stretch1250 - 1020Medium
C-SStretch800 - 600Medium

Advanced Techniques and Emerging Methodologies

X-ray Crystallography for Structural Elucidation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined. For sulfonamide derivatives, X-ray crystallography has been used to study molecular conformations, intermolecular interactions such as hydrogen bonding, and crystal packing arrangements. acs.orgnih.gov These studies have revealed that the geometry around the sulfur atom in sulfonamides is typically a distorted tetrahedron. nih.gov

In the absence of a published crystal structure for this compound, the expected crystallographic parameters can be inferred from related sulfonamide structures. The analysis would confirm the connectivity of the piperidine and phenyl rings to the sulfonyl group and reveal the conformation of the piperidine ring (e.g., chair or boat) in the solid state.

Interactive Data Table: Typical Crystallographic Parameters for Sulfonamide Derivatives

ParameterTypical Value/InformationReference
Crystal SystemMonoclinic, Triclinic, etc. nih.govresearchgate.net
Space Groupe.g., P2₁/c, P-1 researchgate.netfigshare.com
Unit Cell Dimensions (Å)a, b, c dimensions acs.orgresearchgate.net
Bond Lengths (Å)S=O (~1.43), S-N (~1.63), S-C (~1.76) nih.gov
Bond Angles (°)O-S-O (~120°), N-S-C (~107°) nih.gov
Intermolecular InteractionsHydrogen bonding, π-π stacking acs.orgresearchgate.net

Immunoassay-based Detection Methods (e.g., ELISA)

Immunoassay-based methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for the detection and quantification of a wide range of analytes, including sulfonamides. r-biopharm.comresearchgate.net These methods rely on the specific binding of an antibody to its target antigen. For the detection of this compound, a competitive ELISA format would likely be employed.

In a typical competitive ELISA for sulfonamides, microtiter plates are coated with a sulfonamide-protein conjugate. r-biopharm.com The sample containing the analyte (this compound) is then added along with a specific primary antibody. The free analyte in the sample competes with the coated sulfonamide for binding to the limited amount of antibody. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Many commercially available ELISA kits are designed for the class-selective detection of sulfonamides, meaning they can detect a broad range of related compounds. r-biopharm.comringbio.combiofronttech.com The specificity of these assays is determined by the cross-reactivity of the antibody with different sulfonamide structures. r-biopharm.com While a specific immunoassay for this compound would require the development of a dedicated antibody, existing broad-spectrum sulfonamide immunoassays could potentially detect its presence.

Interactive Data Table: Characteristics of a Generic Sulfonamide ELISA

ParameterDescriptionTypical Values/CharacteristicsReference
Assay FormatCompetitive ELISAMicrotiter plate based r-biopharm.comcreative-diagnostics.com
Target AnalytesBroad range of sulfonamidesHigh cross-reactivity within the class r-biopharm.combiofronttech.com
MatricesMilk, honey, tissue, urineRequires matrix-specific sample preparation r-biopharm.comringbio.comnih.gov
Detection LimitConcentrationCan be in the low ppb (µg/kg) range biofronttech.comcreative-diagnostics.com
Assay TimeDuration of the procedureTypically 1-2 hours biofronttech.com

Biosensors and Nanomaterial-based Approaches

Emerging analytical methodologies for the detection of small molecules like sulfonamides include the development of biosensors and the use of nanomaterials to enhance signal and sensitivity. These approaches offer the potential for rapid, portable, and highly sensitive detection.

Biosensors for sulfonamide detection often utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer that converts the binding event into a measurable signal (e.g., optical or electrical). nih.govacs.org For instance, an evanescent-wave biosensor has been developed for the group-targeting of sulfonamides, demonstrating detection limits in the sub-µg/L range. nih.govresearchgate.net Another approach involves using the enzyme dihydropteroate (B1496061) synthase (DHPS), the natural target of sulfonamides, as the recognition element in an optical biosensor based on functionalized hydrogel microparticles. acs.orgnih.gov

Nanomaterial-based approaches leverage the unique properties of nanomaterials, such as high surface-to-volume ratio and enhanced conductivity, to improve the performance of sensors. mdpi.commdpi.com Gold nanoparticles, carbon nanotubes, and magnetic nanoparticles have been incorporated into electrochemical sensors for antibiotic detection. mdpi.comsemanticscholar.orgfrontiersin.org These nanomaterials can be functionalized with recognition molecules to create highly sensitive and selective sensing platforms. For example, molecularly imprinted polymers on magnetic nanoparticles have been used for the selective detection of sulfonamides. mdpi.com These advanced methods hold promise for the future development of analytical tools for the on-site and real-time monitoring of this compound in various research contexts.

Sample Preparation Strategies for Diverse Research Matrices

The accurate quantification of this compound in diverse research matrices such as environmental samples (water, soil) or biological fluids necessitates effective sample preparation to remove interfering substances and concentrate the analyte. Several well-established techniques are applicable to sulfonamides.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of sulfonamides from aqueous samples. hpst.czresearchgate.net The choice of sorbent material is critical and depends on the physicochemical properties of the analyte and the matrix. For sulfonamides in water, polymeric reversed-phase cartridges are often effective. researchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with a suitable organic solvent. hpst.cz

Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are powerful techniques for extracting analytes from solid matrices like soil. nih.govnih.gov PLE uses elevated temperatures and pressures to enhance extraction efficiency, with a mixture of buffered water and acetonitrile being an effective solvent for sulfonamides in aged soil samples. nih.gov MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has gained popularity for the analysis of multiple residues, including sulfonamides, in a variety of food and environmental matrices. rsc.orgnih.govshimadzu.comnih.govrsc.org The method typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction with a mixture of sorbents to remove interfering matrix components. rsc.orgnih.gov

Interactive Data Table: Sample Preparation Techniques for Sulfonamides in Various Matrices

TechniqueMatrixExtraction/Elution SolventsKey Parameters/StepsReference
Solid-Phase Extraction (SPE)WaterMethanol with 2% aqueous ammonia (B1221849) (elution)Sample pH adjustment (4-7), use of polymeric cartridges hpst.czresearchgate.net
Pressurized Liquid Extraction (PLE)SoilBuffered water (pH 8.8) and acetonitrile (85:15)High temperature (e.g., 200°C) and pressure nih.gov
Microwave-Assisted Extraction (MAE)SoilAcetonitrile:buffer pH 9 (20:80)Optimized extraction time (e.g., 45 min) nih.govresearchgate.net
QuEChERSAnimal Tissues, Milk, PastriesAcetonitrile (extraction), various for cleanupExtraction followed by dispersive SPE cleanup rsc.orgnih.govnih.gov
Matrix Solid-Phase DispersionBloodAcetone (elution)Diatomaceous earth as dispersant nih.gov
Ultrasonic-Assisted DLLMEWater, SeafoodAcetonitrile (dispersant), C₂H₂Cl₄ (extractant)pH adjustment of sample, sonication nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 1-Piperidinesulfonanilide and its analogs is a cornerstone of future research. While classical synthetic routes exist for piperidine-containing compounds, the focus will be on innovative strategies that offer improved yields, reduced environmental impact, and greater structural diversity.

Future synthetic explorations could include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity and scalability. A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been demonstrated under microwave irradiation, suggesting a potential avenue for the efficient cyclocondensation to form the piperidine (B6355638) ring in this compound derivatives. organic-chemistry.org

Catalytic C-H Activation: Direct functionalization of the piperidine or anilide rings through C-H activation would provide a more atom-economical approach to generating a library of derivatives.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective products, which is crucial for optimizing biological activity.

Table 1: Potential Novel Synthetic Approaches for this compound Derivatives

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow ChemistryImproved yield, scalability, and safetyOptimization of reaction conditions and reactor design.
C-H ActivationAtom economy, reduced synthetic stepsDevelopment of selective and efficient catalysts.
BiocatalysisHigh stereoselectivity, green chemistryIdentification and engineering of suitable enzymes.
Multi-component ReactionsIncreased efficiency and complexityDesign of novel one-pot reactions for scaffold diversity.

Advanced Computational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. dergipark.org.tr For this compound, these methods can guide the design of new derivatives with enhanced properties.

Key areas for computational research include:

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can be used to screen virtual libraries for new hits or to guide the design of more potent analogs. dergipark.org.trresearchgate.net Programs like Phase from Schrödinger can be employed to build these models based on known active compounds or the structure of a biological target. schrodinger.comfrontiersin.org

Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound derivatives to their biological targets. nih.govnih.govijfmr.commdpi.com This information is critical for understanding the structure-activity relationship (SAR) and for optimizing interactions to improve potency and selectivity.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds can help prioritize which derivatives to synthesize and test, saving time and resources. mdpi.com

Table 2: Computational Tools for the Design and Optimization of this compound Derivatives

Computational MethodApplication in Drug DesignExpected Outcome
Pharmacophore ModelingVirtual screening and lead optimizationIdentification of novel scaffolds with desired activity.
Molecular DockingPrediction of binding mode and affinityPrioritization of compounds for synthesis based on predicted potency.
Molecular DynamicsSimulation of protein-ligand stabilityUnderstanding the dynamic behavior of the ligand in the binding pocket.
ADMET PredictionIn silico profiling of drug-like propertiesEarly identification of compounds with potential liabilities.

Elucidation of Undiscovered Biological Targets and Mechanisms

While initial research may have identified certain biological activities for this compound, a comprehensive understanding of its mechanism of action and the full spectrum of its biological targets is likely incomplete. The mechanism of action for many drugs, such as phenazopyridine, is not fully elucidated, highlighting the need for further investigation. drugbank.com

Future research should focus on:

Target Deconvolution: For compounds identified through phenotypic screens, techniques such as chemical proteomics and affinity chromatography can be used to identify the specific protein targets.

Pathway Analysis: Once a target is identified, further studies are needed to understand how modulation of that target by this compound affects downstream signaling pathways. This can involve techniques like Western blotting and reporter gene assays.

In Vitro and In Vivo Models: The anticonvulsant mechanisms of piperine, a piperidine alkaloid, were elucidated using a combination of in-silico, in-vivo, and in-vitro techniques, which could serve as a model for investigating this compound. nih.gov

Development of Multi-Functional this compound Conjugates

Conjugating this compound to other molecules can lead to the development of multi-functional agents with enhanced therapeutic properties. This is a rapidly growing area in drug development, particularly in the field of oncology with antibody-drug conjugates (ADCs). nih.govrsc.orgprecisionformedicine.combcrf.org

Potential conjugation strategies include:

Targeted Drug Delivery: Linking this compound to a targeting moiety, such as an antibody or a ligand for a specific receptor, can direct the compound to diseased cells, increasing its efficacy and reducing off-target side effects. nih.govmdpi.com The development of peptide-drug conjugates (PDCs) is another promising approach for targeted delivery. mdpi.comdrug-dev.com

Combination Therapy: Covalently linking this compound to another therapeutic agent can create a single molecule that addresses multiple pathological pathways.

PROTACs (Proteolysis-Targeting Chimeras): If a target of this compound is identified, it could be developed into a PROTAC, a molecule that induces the degradation of a target protein rather than just inhibiting it.

Table 3: Potential Conjugation Strategies for this compound

Conjugate TypeTargeting MoietyPotential Application
Antibody-Drug Conjugate (ADC)Monoclonal AntibodyTargeted cancer therapy.
Small Molecule-Drug Conjugate (SMDC)Ligand for a specific receptorTargeted therapy for various diseases.
Peptide-Drug Conjugate (PDC)Homing PeptideTargeted delivery to tumors or other tissues.
PROTACE3 Ligase BinderTargeted protein degradation.

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery and development of new this compound-based therapeutics, integration with high-throughput screening (HTS) and omics technologies is essential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target or in a phenotypic assay. japsonline.comevotec.com This can quickly identify new active derivatives of this compound. Drug repurposing screens of FDA-approved drugs have also proven effective in identifying new therapeutic uses for existing compounds. rsc.org

Omics Technologies: The use of genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the biological effects of this compound. scielo.org.mxfrontiersin.orgfrontlinegenomics.com For example, transcriptomic analysis can reveal changes in gene expression in response to treatment, providing insights into the compound's mechanism of action and potential biomarkers for patient stratification. The integration of multi-omics data is becoming increasingly important for a holistic view of a drug's effects. researchgate.net

Table 4: Application of HTS and Omics in this compound Research

TechnologyApplicationPotential Insights
High-Throughput Screening (HTS)Hit identification and lead optimizationDiscovery of novel active derivatives.
GenomicsIdentification of genetic determinants of responsePatient stratification and personalized medicine.
TranscriptomicsAnalysis of gene expression changesElucidation of mechanism of action and off-target effects.
ProteomicsStudy of protein expression and modificationsIdentification of direct targets and downstream signaling pathways.
MetabolomicsAnalysis of metabolic profilesUnderstanding the impact on cellular metabolism.

Q & A

Q. What interdisciplinary approaches integrate chemical synthesis data with pharmacokinetic profiles of this compound?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro permeability (Caco-2 assays) with in vivo bioavailability. LC-MS/MS quantifies plasma concentrations in animal models. Metabolite identification via HRMS and NMR guides structural optimization for metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.